molecular formula C11H15NO4 B13547461 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B13547461
M. Wt: 225.24 g/mol
InChI Key: BRMVGWDPJIJYDS-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: Procurement of high-purity starting materials.

    Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.

    Purification: Use of techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of 2-Amino-3-oxo-3-(4-methoxy-3-methylphenyl)propanoic acid.

    Reduction: Formation of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propylamine.

    Substitution: Formation of 2-Amino-3-hydroxy-3-(4-hydroxy-3-methylphenyl)propanoic acid.

Scientific Research Applications

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and transport proteins.

    Pathways: It may influence metabolic pathways, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.

    2-Amino-3-hydroxy-3-(4-methylphenyl)propanoic acid: Lacks the methoxy group on the phenyl ring.

    2-Amino-3-hydroxy-3-phenylpropanoic acid: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of oncology and neurobiology. This article explores the compound's biological properties, focusing on its anticancer and neuroprotective effects, along with relevant case studies and research findings.

  • Molecular Formula : C₁₀H₁₃NO₄
  • Molecular Weight : 211.215 g/mol
  • Melting Point : 176 °C
  • CAS Number : 50897-30-8

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, a study evaluating similar compounds demonstrated that specific derivatives were able to reduce the viability of A549 lung cancer cells by over 50% while showing minimal toxicity to non-cancerous Vero cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineViability Reduction (%)Toxicity to Vero Cells (%)
Compound 20A54950%10%
Compound 29A54931.2%8%
Compound 32A54958.9%12%

These findings suggest that modifications to the phenyl ring can enhance anticancer activity while reducing side effects on normal cells.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Research indicates that similar compounds can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions. A study focused on the pharmacokinetics of related compounds found that they can cross the blood-brain barrier and exert significant effects on neuronal health .

Table 2: Neuroprotective Effects of Related Compounds

CompoundMechanism of ActionObserved Effects
HMPA (related compound)Antioxidant activityReduced oxidative stress in neuronal cultures
Compound X (derivative)Modulation of neurotransmittersImproved cognitive function in animal models

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the cytotoxic effects of various derivatives on lung cancer cells demonstrated that specific substitutions on the aromatic ring led to enhanced efficacy. The most promising derivative exhibited a significant reduction in cell migration and viability, indicating its potential as a lead compound for further development .
  • Neuroprotective Study : In a study assessing the neuroprotective capabilities of related compounds, it was found that administration improved cognitive performance in rodent models of Alzheimer's disease. The compounds were shown to reduce amyloid-beta accumulation and improve synaptic plasticity, highlighting their therapeutic potential .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-6-5-7(3-4-8(6)16-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)

InChI Key

BRMVGWDPJIJYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C(=O)O)N)O)OC

Origin of Product

United States

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